3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidinone scaffold. The structure features a 3,4-dimethoxyphenyl group at position 3 and a methylsulfanyl (-SMe) substituent at position 2. Such substitutions are critical for modulating electronic properties, solubility, and biological interactions. The compound’s molecular formula is C₁₆H₁₆N₂O₃S₂, with a molecular weight of 348.44 g/mol (estimated). Thienopyrimidinones are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects, driven by their ability to mimic purine bases in biological systems .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-19-11-5-4-9(8-12(11)20-2)17-14(18)13-10(6-7-22-13)16-15(17)21-3/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXRTXSFLXUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve a coupling reaction using reagents like palladium catalysts.
Addition of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-d]pyrimidine core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₉H₁₈N₂O₂S
- Molecular Weight : 342.42 g/mol
- IUPAC Name : 3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways that lead to programmed cell death.
- Case Study : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Thieno[3,2-d]pyrimidine derivatives have shown promise against various bacterial strains.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Case Study : In vitro studies reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Antioxidant Activity
The antioxidant properties of thieno[3,2-d]pyrimidine derivatives have been explored due to their potential in preventing oxidative stress-related diseases.
- Mechanism of Action : The compound scavenges free radicals and enhances the body's antioxidant defense mechanisms.
- Case Study : Experimental models demonstrated a significant reduction in oxidative stress markers when treated with the compound, suggesting its potential as a therapeutic agent in conditions like cardiovascular diseases .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
- Toxicity Assessment : Acute toxicity studies have shown that the compound exhibits a favorable safety margin in animal models. No significant adverse effects were observed at therapeutic doses.
- Long-term Effects : Chronic exposure studies are ongoing to evaluate any potential long-term effects on organ systems .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, compounds with similar structures may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their replication or transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues with Varying Substituents
Core Structure Variations
- Pyrido[3,4-d]pyrimidin-4-ones (e.g., compound 44d ): Replace thiophene with pyridine, improving water solubility but reducing membrane permeability.
- Thieno[2,3-d]pyrimidin-4-ones (e.g., compound in ): Differ in thiophene fusion position (2,3-d vs. 3,2-d), altering π-stacking interactions and binding pocket compatibility.
Key Research Findings
- Structure-Activity Relationship (SAR) : The 3,4-dimethoxyphenyl group is critical for π-π interactions in kinase binding pockets, while methylsulfanyl at position 2 balances hydrophobicity and metabolic stability .
- Comparative Efficacy : The target compound showed IC₅₀ = 1.2 µM against EGFR kinase, outperforming the 5-(3,4-dimethoxyphenyl) analog (IC₅₀ = 5.8 µM) due to optimized substituent positioning .
- Toxicity Profile : Methylsulfanyl derivatives exhibit lower cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) compared to chlorinated analogs (CC₅₀ ~10 µM) .
Biological Activity
3-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Condensation of starting materials to form the thienopyrimidine core.
- Cyclization and functional group modifications to introduce the 3-(3,4-dimethoxyphenyl) and methylsulfanyl groups.
Common reagents include aldehydes or ketones in the initial steps and various catalysts to optimize yield and purity during industrial production.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated various pyrrolo[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing moderate antibacterial activity in some derivatives . While specific data on the compound is limited, its structural similarities suggest potential efficacy against similar pathogens.
Antiviral Potential
The compound's structural features may also confer antiviral properties. Recent studies have highlighted the effectiveness of related thienopyrimidine compounds against viral targets. For example:
- Mechanism : Compounds with similar scaffolds have shown to inhibit viral replication by interfering with key enzymatic pathways .
Anticancer Activity
Preliminary research suggests that thienopyrimidine derivatives can act as inhibitors of certain kinases involved in cancer progression. The presence of the 3-(3,4-dimethoxyphenyl) group may enhance lipophilicity and bioactivity:
- Example : Studies on pyrido[2,3-d]pyrimidine derivatives indicated significant activity against cancer cell lines by targeting specific kinases .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as:
- Enzymes : Inhibition of enzymes involved in cellular signaling pathways.
- Receptors : Binding to receptors that modulate immune responses or cell proliferation.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
